4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, methyl, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6-methyl-3-(trifluoromethoxy)pyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative brominating agents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an aryl boronic acid can produce an aryl-substituted pyridine.
Scientific Research Applications
4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
- 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
4-Bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H6BrF3N2O |
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Molecular Weight |
271.03 g/mol |
IUPAC Name |
4-bromo-6-methyl-3-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C7H6BrF3N2O/c1-3-2-4(8)5(6(12)13-3)14-7(9,10)11/h2H,1H3,(H2,12,13) |
InChI Key |
XGGAOXNCYPXORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)OC(F)(F)F)Br |
Origin of Product |
United States |
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